6-Bromoflavone

Beschreibung

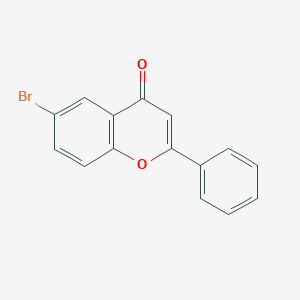

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOZDKMXSPAATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332792 | |

| Record name | 6-Bromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-80-0 | |

| Record name | 6-Bromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromoflavone and Its Derivatives

Precursor Utilization in 6-Bromoflavone Synthesis

The synthesis of the this compound core typically commences with readily available chemical precursors, primarily through pathways that construct the characteristic flavone (B191248) heterocycle. A common and efficient route is the Claisen-Schmidt condensation, which involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone (B49325) intermediate. preprints.orgpreprints.org

Specifically, for this compound, the synthesis often starts with 5'-bromo-2'-hydroxyacetophenone. preprints.org This precursor is reacted with benzaldehyde in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like ethanol (B145695) under reflux conditions. preprints.orgpreprints.org This condensation reaction yields (E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, which is the corresponding 6-bromo-2'-hydroxychalcone. preprints.org

Following the formation of the chalcone, an oxidative cyclization step is employed to form the pyranone ring of the flavone. A widely used method for this transformation involves heating the chalcone in the presence of a catalytic amount of iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). preprints.orgpreprints.org This step proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the α,β-unsaturated ketone system, followed by oxidation to afford the stable aromatic flavone ring.

An alternative approach involves the bromination of flavanone (B1672756). The non-specific bromination of flavanone can yield a mixture of brominated products, including 3-bromoflavone, this compound, and 3,6-dibromoflavone, which can then be separated using chromatographic techniques.

Regioselective Functionalization Approaches

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for the development of derivatives with tailored properties. Regioselective functionalization strategies are therefore of paramount importance.

The inherent electronic properties of the this compound molecule direct the regioselectivity of certain electrophilic substitution reactions. For instance, the presence of the bromine atom at the 6-position influences the reactivity of the A-ring. Further functionalization can be directed to other positions, such as the C-8 position, by carefully selecting the reaction conditions and reagents. For example, the protection of hydroxyl groups at C-5 and C-7 can influence the regioselectivity of iodination, directing the substitution to either the C-6 or C-8 position. researchgate.net

In the synthesis of more complex derivatives, the order of functional group introduction plays a critical role in achieving the desired regioselectivity. For the synthesis of 6-bromo-3'-nitroflavone (B1146107), for example, nitration is typically performed first on a suitable flavone precursor to introduce the nitro group at the 3'-position of the B-ring. Subsequent bromination is then directed to the 6-position of the A-ring. This sequence is strategic, as the electron-withdrawing nature of the nitro group can influence the regioselectivity of the subsequent bromination step.

Derivatization Strategies for Structural Modification of this compound

The this compound core serves as a versatile platform for a wide array of structural modifications. These derivatizations are key to exploring the structure-activity relationships of this class of compounds.

Halogenation at Different Positions

Further halogenation of the this compound scaffold can lead to the introduction of additional halogen atoms at various positions. For instance, the bromination of flavone can yield 6,8-dibromoflavone. The presence of multiple halogen substituents can significantly modulate the electronic and lipophilic properties of the molecule. The synthesis of 6,3'-dibromoflavone is another example of di-halogenation, where bromine atoms are present on both the A and B rings. acs.org

Introduction of Nitro Groups

Nitration of this compound is a common strategy to introduce the strongly electron-withdrawing nitro group, which can profoundly impact the compound's biological activity. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. Depending on the reaction conditions and the starting material, nitro groups can be introduced at various positions. For instance, nitration of flavone can lead to the formation of 3',6-dinitroflavone. dokumen.pub The synthesis of 6-bromo-3'-nitroflavone involves the sequential introduction of the nitro and bromo groups to achieve the desired substitution pattern.

Aminoflavone Derivative Synthesis

The bromine atom at the 6-position of this compound is amenable to nucleophilic substitution, providing a convenient route to aminoflavone derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been successfully employed for this purpose. fishersci.canih.gov This reaction allows for the coupling of this compound with a variety of primary and secondary amines. For example, the reaction of this compound with n-hexylamine affords 6-hexylaminoflavone. nih.gov This methodology has also been extended to the synthesis of more complex aminoflavone derivatives, including those with aniline (B41778) moieties. preprints.org The reduction of nitro-substituted 6-bromoflavones, such as 6-bromo-8-nitroflavone, provides another route to the corresponding aminoflavones, in this case, 6-bromo-8-aminoflavone.

Flavone-Amino Acid Hybrid Formations

The conjugation of the this compound scaffold with amino acids has emerged as a promising strategy for generating novel hybrid molecules. The Buchwald-Hartwig amination has proven to be a particularly effective method for creating a covalent bond between the 6-position of the flavone and the amino group of an amino acid or peptide derivative. researchgate.netresearchgate.net This reaction has been utilized to synthesize a variety of flavone-amino acid hybrids. researchgate.net The development of these synthetic protocols has been crucial in exploring the potential of combining the structural features of flavonoids with the diverse functionalities of amino acids. researchgate.net

Pharmacological Profile and Receptor Interactions of 6 Bromoflavone

Modulation of Gamma-Aminobutyric Acid Type A (GABA(A)) Receptors

The primary mechanism of action for 6-bromoflavone's pharmacological effects involves its interaction with Gamma-Aminobutyric Acid Type A (GABA(A)) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Extensive research has demonstrated that this compound acts as a positive allosteric modulator at these receptors, enhancing the effect of GABA. researchgate.netnih.gov

Benzodiazepine (B76468) Binding Site Affinity and Efficacy Studies

This compound exhibits a high affinity for the benzodiazepine (BZD) binding site on the GABA(A) receptor complex. tandfonline.comuchile.cl Studies have reported its binding affinity (Ki) to be 70 nM. uchile.clsemanticscholar.org This interaction is competitive, meaning it vies with other benzodiazepines for the same binding site. tandfonline.com

Whole-cell patch-clamp and animal behavior experiments have consistently shown that this compound is a positive modulator at GABA(A) receptors, acting through a flumazenil-sensitive high-affinity benzodiazepine site. researchgate.netnih.gov Flumazenil is a known antagonist of the benzodiazepine site, and its ability to block the effects of this compound confirms the site of action. researchgate.netnih.gov The data strongly suggest that this compound behaves as a full agonist at the central benzodiazepine binding site, producing anxiolytic effects. tandfonline.comdovepress.com Its pharmacological profile in mice has been observed to be quite similar to that of diazepam, a classical benzodiazepine. tandfonline.com

The GABA ratio, which is a measure of the enhancement of [3H]flunitrazepam binding in the presence of GABA, further characterizes the efficacy of ligands at the benzodiazepine site. A GABA ratio between 1.6 and 2.0 is indicative of a full agonist. This compound has a reported GABA ratio in this range, supporting its classification as a full agonist. academicjournals.org

Receptor Subtype Selectivity Investigations

While this compound is a potent ligand for the benzodiazepine binding site, it is generally considered to be a non-selective full agonist. This implies that it does not show significant preference for the different subtypes of GABA(A) receptors, which are determined by the combination of their constituent subunits (e.g., α1, α2, α3, α5). nih.gov The various α subunits are associated with different pharmacological effects; for instance, α1 is linked to sedation, while α2 and α3 are primarily associated with anxiolysis. nih.govtandfonline.com The non-selective nature of this compound contrasts with some other flavone (B191248) derivatives that have been engineered to exhibit greater subtype selectivity.

Comparative Pharmacological Analyses with Structural Analogues and Reference Compounds

The pharmacological properties of this compound become clearer when compared with its structural analogues. The substituent at the 6-position of the flavone nucleus is a critical determinant of the compound's efficacy at the GABA(A) receptor. researchgate.netdovepress.com

| Compound | Efficacy at GABA(A) Receptor | Reference |

| This compound | Positive Modulator (Full Agonist) | researchgate.nettandfonline.comnih.gov |

| 6-Fluoroflavone (B74384) | Neutralizing Modulator | researchgate.nettandfonline.comnih.gov |

| 6-Chloroflavone (B190342) | Neutralizing Modulator | researchgate.nettandfonline.comnih.gov |

6-Hydroxyflavone (B191506) also interacts with the benzodiazepine binding site of GABA(A) receptors, but it displays a preference for α2- and α3-containing subtypes over α1- and α5-containing subtypes. tandfonline.comdovepress.com This subtype selectivity is thought to contribute to its anxiolytic-like effects without the sedative properties associated with non-selective benzodiazepines. dovepress.com In contrast to the full agonism of this compound, 6-hydroxyflavone is considered a partial agonist. nih.gov

6-Methoxyflavone has also been investigated for its effects on GABA(A) receptors and has shown potent anti-inflammatory activity. plos.org Studies have reported its activity in models of neuropathic pain, which is attributed to positive allosteric modulation of GABA(A) receptors. academicjournals.orgresearchgate.net

| Compound | Efficacy at GABA(A) Receptor | Receptor Subtype Preference | Reference |

| This compound | Positive Modulator (Full Agonist) | Non-selective | dovepress.com |

| 6-Hydroxyflavone | Partial Agonist | α2 and α3 subtypes | nih.govtandfonline.comdovepress.com |

| 6-Methoxyflavone | Positive Allosteric Modulator | Not specified | academicjournals.orgplos.orgresearchgate.net |

The introduction of nitro groups and additional bromine atoms to the flavone structure further modifies the pharmacological profile.

6-Bromo-3'-nitroflavone (B1146107) : This compound acts as a partial agonist at the benzodiazepine receptor and exhibits a preference for α1-containing GABA(A) receptors. tandfonline.com This selectivity may contribute to its anxiolytic effects with a reduced sedative profile compared to the non-selective this compound. It has a GABA ratio of 1.38, which is consistent with partial agonism. academicjournals.org

6-Nitro-3'-bromoflavone : This compound also displays partial agonistic properties and produces anxiolytic-like effects at low doses without significantly affecting motor activity. researchgate.net

6,3'-Dibromoflavone : Similar to 6-nitro-3'-bromoflavone, this dibrominated flavone acts as a partial agonist at the benzodiazepine binding site, showing anxiolytic effects with a separation from sedative actions at higher doses. tandfonline.comresearchgate.net

6,3'-Dinitroflavone : This derivative is a potent anxiolytic with high affinity for the benzodiazepine receptor. tandfonline.com It has been characterized as a low-efficacy modulator of GABA(A) receptors. nih.gov

These comparisons highlight the nuanced structure-activity relationships within the 6-substituted flavone family, where small chemical modifications can lead to significant changes in efficacy and receptor subtype selectivity.

| Compound | Efficacy at GABA(A) Receptor | Receptor Subtype Preference | Reference |

| This compound | Full Agonist | Non-selective | dovepress.com |

| 6-Bromo-3'-nitroflavone | Partial Agonist | α1 subtype | tandfonline.comacademicjournals.org |

| 6-Nitro-3'-bromoflavone | Partial Agonist | Not specified | researchgate.net |

| 6,3'-Dibromoflavone | Partial Agonist | Not specified | tandfonline.comresearchgate.net |

| 6,3'-Dinitroflavone | Low-efficacy Modulator | Highest for α1β2γ2 | nih.govtandfonline.com |

Comparison with Classical Benzodiazepines

The pharmacological profile of this compound is best understood in comparison to classical benzodiazepines, such as diazepam. This compound acts as a positive allosteric modulator at GABA-A receptors, binding to the high-affinity, flumazenil-sensitive benzodiazepine site. researchgate.nettandfonline.com This interaction is characteristic of benzodiazepines and is fundamental to its central nervous system effects. Data suggests that this compound behaves as a full agonist at this site, producing a pharmacological profile when administered to mice that is quite similar to that of diazepam. tandfonline.comuchile.cl

However, notable differences in receptor affinity and functional effects exist. In vitro binding assays show that this compound has a weaker affinity for benzodiazepine receptors compared to diazepam. nih.gov Specifically, this compound displays a weak affinity for the BZ-ω1 (alpha-1 subunit containing) receptor subtype (IC50 = 970 nM) and no discernible affinity for the BZ-ω2 (alpha-2/3 subunit containing) receptor subtype (IC50 > 1000 nM). nih.gov This contrasts with diazepam, which binds with nearly equivalent high affinity to both receptor subtypes. nih.govnumericable.fr

Functionally, this difference in receptor interaction translates to a more selective pharmacological profile. While possessing clear anxiolytic properties, this compound is distinguished from diazepam by its lack of significant myorelaxant (muscle relaxant) or anticonvulsant effects at anxiolytic doses. uchile.clnih.gov For instance, unlike diazepam, this compound does not increase the latency to clonic seizures induced by isoniazid (B1672263) in preclinical models. nih.gov This separation of anxiolytic action from other typical benzodiazepine effects like sedation and motor impairment represents a key distinction. uchile.cl

Table 1: Comparative Receptor Affinity of this compound and Diazepam

| Compound | Receptor Subtype | Affinity (IC50) | Reference |

|---|---|---|---|

| This compound | BZ-ω1 (Cerebellum) | 970 nM | nih.gov |

| BZ-ω2 (Spinal Cord) | > 1000 nM | nih.gov | |

| Diazepam | BZ-ω1 (Cerebellum) | Equivalent High Affinity | nih.govnumericable.fr |

| BZ-ω2 (Spinal Cord) | Equivalent High Affinity | nih.govnumericable.fr |

Neurobiological Activity and Central Nervous System Effects

Anxiolytic-Like Effects in Preclinical Models

This compound demonstrates clear anxiolytic-like activity in various preclinical models. uchile.clnumericable.fr In the elevated plus-maze test, a standard behavioral assay for anxiety in rodents, intraperitoneal administration of this compound produced a significant anxiolytic effect in mice at a dose of 0.5 mg/kg. uchile.clnih.gov This effect is characterized by an increase in the percentage of time spent and the number of entries into the open, more threatening arms of the maze. uchile.clnih.gov Similar anxiolytic-like effects were observed in rats at doses ranging from 3 to 30 mg/kg. nih.govnumericable.fr

Crucially, the anxiolytic actions of this compound in the elevated plus-maze are blocked by the specific benzodiazepine receptor antagonist, flumazenil. nih.govnumericable.fr This finding confirms that the anti-anxiety effects are mediated through its interaction with the benzodiazepine binding site on the GABA-A receptor complex. researchgate.netnih.govnumericable.fr Studies have also shown that at doses that produce anxiolytic effects, this compound does not induce sedation or alter spontaneous locomotor activity, highlighting its selective activity profile. uchile.clresearchgate.net

Table 2: Anxiolytic-Like Activity of this compound in the Elevated Plus-Maze Test

| Animal Model | Effective Dose Range (i.p.) | Key Finding | Reference |

|---|---|---|---|

| Mouse | 0.5 mg/kg | Significant increase in open arm exploration. | uchile.clnih.gov |

| Rat | 3 - 30 mg/kg | Anxiolytic-like effects observed. | nih.govnumericable.fr |

| Rat | - | Anxiolytic effect antagonized by flumazenil. | nih.govnumericable.fr |

Anticonvulsant Activity Assessment

In contrast to its potent anxiolytic effects, this compound appears to lack significant anticonvulsant properties. nih.gov Preclinical assessment using the isoniazid-induced seizure model in rodents showed that, unlike diazepam, this compound did not provide protection or increase the latency to the onset of clonic seizures. nih.gov This suggests that the compound does not display detectable intrinsic activity against this type of chemically-induced convulsion. nih.gov This finding aligns with the broader pharmacological profile of certain flavonoids where anxiolytic effects are dissociated from anticonvulsant activity. researchgate.net The absence of anticonvulsant effects in models like the pentylenetetrazole (PTZ) test has been noted for related flavonoids that also demonstrate anxiolytic properties. researchgate.net

Impact on Neuropathic Pain Pathways

While the GABA-A receptor system, the primary target of this compound, is implicated in the modulation of pain, direct experimental evidence assessing the impact of this compound on neuropathic pain pathways is not prominent in the available scientific literature. researchgate.netdinkumpublishers.com Research has shown that other flavonoids, such as 6-methoxyflavone, can attenuate neuropathic pain in preclinical models. dinkumpublishers.comresearchgate.net Given that this compound is a full agonist at the benzodiazepine binding site, a target for pain modulation, it holds theoretical potential for affecting neuropathic pain. dinkumpublishers.com However, specific studies utilizing models of neuropathic pain, such as chronic constriction injury (CCI) or spinal nerve ligation, to evaluate this compound are lacking.

Neuroprotective Mechanisms

The potential neuroprotective mechanisms of this compound have not been extensively studied directly. However, the broader class of flavonoids is known to possess antioxidant and anti-inflammatory properties, which are key mechanisms in neuroprotection. dinkumpublishers.comnih.gov These compounds can mitigate oxidative stress and reduce the production of pro-inflammatory mediators in the brain. dinkumpublishers.com As a member of the flavonoid family, it is plausible that this compound could exert similar neuroprotective effects. Its action as a positive modulator of GABA-A receptors could also contribute to neuroprotection by reducing excitotoxicity. Despite these possibilities, specific research investigating the antioxidant, anti-inflammatory, or anti-excitotoxic properties of this compound is not detailed in the reviewed literature.

Anticancer and Antiproliferative Research on 6 Bromoflavone

Cytotoxic Activity in Neoplastic Cell Lines

Research has explored the direct effect of 6-bromoflavone on the proliferation of cancer cells. In a broad in vitro screening of various natural and synthetic flavonoids, this compound (referred to as compound 15 in the study) was shown to exhibit a moderate cytotoxic effect. mdpi.com The study compared its activity against a panel of established human and murine tumor cell lines. mdpi.commdpi.com The order of cytotoxic activity for moderately effective compounds was reported as chrysin (B1683763) > 2′-fluoro-6-chloroflavone ∼ 2′-chlorochrysin > α-naphthoflavone > β-naphthoflavone ∼ 6-chloroflavone (B190342) ∼ this compound ∼ 4′-nitroflavone. mdpi.commdpi.com Notably, the study also indicated that these compounds did not affect the proliferation of normal mouse mammary gland epithelial cells or mouse embryo fibroblastic cells, suggesting a degree of selective action against tumor cells. mdpi.commdpi.com

While direct data on a wide range of cell lines for this compound is limited, studies on structurally related aminoflavone derivatives provide further context. For instance, N-benzyl derivatives of 6-aminoflavone (B1602494) have demonstrated potent anticancer activity against human breast cancer (MCF-7) and human lung cancer (A-549) cell lines. mdpi.comnih.gov Specifically, derivatives with 4-chloro and 4-bromo substitutions on the benzylamino group were the most potent against MCF-7 cells, with IC₅₀ values of 9.35 µM and 9.58 µM, respectively. mdpi.com

Table 1: Cytotoxic Activity of 6-Aminoflavone Derivatives

| Compound | Target Cell Line | Activity |

|---|---|---|

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 | IC₅₀ = 9.35 µM |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 | IC₅₀ = 9.58 µM |

This table presents data for derivatives of 6-aminoflavone to provide context for the activity of 6-substituted flavones.

Enzyme Inhibition Studies in Cancer Biology

The potential anticancer effects of flavonoids are often linked to their ability to interact with and modulate the activity of key enzymes involved in cancer progression and cell detoxification pathways.

Topoisomerase II is a critical enzyme in cell replication and a validated target for anticancer drugs. While direct studies on this compound's effect on this enzyme are not widely published, research on its amino-analogs is informative. A series of novel N-benzyl derivatives of 6-aminoflavone were synthesized and evaluated for their ability to inhibit topoisomerase II. mdpi.com The compounds with 4-chloro and 4-bromo substitutions on the benzylamino group, which showed potent cytotoxicity, also exhibited robust inhibition of topoisomerase II, with IC₅₀ values of 12.11 and 12.79 μM, respectively. mdpi.com This suggests that the 6-substituted flavone (B191248) scaffold is a viable pharmacophore for developing topoisomerase II inhibitors. mdpi.comnih.gov

The modulation of enzymes involved in detoxifying carcinogens is a key mechanism of cancer chemoprevention. While extensive research on this compound in this area is sparse, significant findings have been reported for its isomer, 4'-bromoflavone (B15486), which suggest potential activities for brominated flavones.

4'-bromoflavone has been identified as a potent inducer of quinone reductase (QR), a key phase II detoxification enzyme. nih.govmedchemexpress.comaacrjournals.org It was found to significantly induce QR activity in cultured murine hepatoma 1c1c7 cells, with a concentration required to double activity (CD) of just 10 nM. nih.govmedchemexpress.com In dietary studies with rats, 4'-bromoflavone also increased QR activity in the liver, mammary gland, colon, stomach, and lung in a dose-dependent manner. nih.govmedchemexpress.com This induction is considered a bifunctional response, meaning it can induce both phase I and phase II enzymes, and is regulated at the transcriptional level. nih.govaacrjournals.org

In addition to inducing quinone reductase, 4'-bromoflavone effectively induces the alpha- and mu-isoforms of glutathione (B108866) S-transferase (GST) in cultured H4IIE rat hepatoma cells without showing toxicity. nih.govmedchemexpress.com Short-term dietary administration to rats also resulted in increased glutathione levels in various tissues. nih.govmedchemexpress.com GSTs are crucial for detoxifying a wide range of carcinogens by conjugating them with glutathione, thereby facilitating their elimination from the body.

Phase I and Phase II Detoxification Enzyme Modulation

Glutathione S-transferase Modulation

Mechanisms of Antitumor Action

The antitumor effects of flavonoids can be attributed to a variety of molecular mechanisms. These often involve direct interaction with cellular macromolecules or interference with signaling pathways that are critical for cancer cell survival and proliferation.

A key mechanism by which many anticancer agents exert their effects is through interaction with cellular DNA, leading to the inhibition of replication and transcription, and ultimately, cell death. wikipedia.org Flavonoids have been shown to interact with DNA in several ways, including intercalation—the insertion of a molecule between DNA base pairs—and binding to the minor or major grooves of the DNA helix. wikipedia.orgacs.orgsilman.io Such interactions can alter the DNA's structure, unwinding the double helix and potentially inhibiting the function of enzymes like topoisomerases, which are crucial for managing DNA supercoiling during replication. nih.gov

Some flavonoids can also indirectly impact DNA by preventing damage. For instance, the isomer 4'-bromoflavone has been found to significantly reduce the covalent binding of metabolically activated benzo[a]pyrene, a carcinogen, to the DNA of cultured human cells. aacrjournals.orgresearchgate.net This protective effect is linked to the induction of phase II detoxification enzymes, which neutralize carcinogens before they can damage DNA. aacrjournals.org

While the broader class of flavonoids is known to engage in these interactions, specific experimental studies detailing the direct binding mode, binding affinity (such as the binding constant, Kb), or intercalation capabilities of this compound with cellular DNA are not extensively documented in the available literature. Its demonstrated cytotoxicity suggests that interaction with DNA or related enzymes is a possible, yet unconfirmed, mechanism of action.

Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating damaged or cancerous cells. aacrjournals.org It is a primary target for cancer therapeutics. Apoptosis is generally executed through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com

The extrinsic pathway is initiated by the binding of extracellular ligands (like TNF or FasL) to death receptors on the cell surface, leading to the activation of initiator caspase-8. mdpi.com The intrinsic pathway is triggered by intracellular stress, resulting in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. mdpi.com This event initiates the formation of the apoptosome and activates initiator caspase-9. rsc.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. jbtr.or.krresearchgate.net

The Bcl-2 family of proteins are critical regulators of the intrinsic pathway, with members like Bax and Bak promoting apoptosis and others like Bcl-2 and Bcl-xL inhibiting it. frontiersin.orgnih.gov The ratio of pro- to anti-apoptotic Bcl-2 proteins often determines a cell's susceptibility to an apoptotic stimulus. mdpi.com Many flavonoids have been shown to induce apoptosis in cancer cells by modulating these pathways, for example, by increasing the Bax/Bcl-2 ratio, triggering cytochrome c release, and activating various caspases. mdpi.com

Although the cytotoxic profile of this compound in cancer cells suggests that the induction of apoptosis is a likely contributor to its antitumor activity, detailed research specifically elucidating the apoptotic pathways it triggers—such as its direct effects on caspase activation or the expression of Bcl-2 family proteins—remains to be thoroughly investigated and reported in scientific literature.

Antioxidant and Anti Inflammatory Investigations of 6 Bromoflavone

Reactive Oxygen Species Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), generated during normal metabolic processes. intec.edu.doresearchgate.net An imbalance leading to excessive ROS levels results in oxidative stress, which can cause damage to vital cellular components, including lipids, proteins, and nucleic acids. intec.edu.doresearchgate.net Flavonoids, as a class, are well-documented antioxidants that can mitigate oxidative stress through various mechanisms. scispace.com

The primary antioxidant actions of flavonoids include:

Direct Radical Scavenging: Flavonoids can directly neutralize ROS by donating a hydrogen atom or an electron, which stabilizes the reactive species. intec.edu.do The resulting flavonoid radical is significantly less reactive due to the stabilizing effects of the aromatic ring structure. intec.edu.do

Metal Ion Chelation: Certain flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). This action prevents the metals from participating in Fenton-type reactions, which generate highly damaging hydroxyl radicals. bioline.org.br

Modulation of Antioxidant Enzymes: Flavonoids can enhance the body's endogenous antioxidant defense system by up-regulating the expression and activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes are critical for detoxifying ROS. nih.govmdpi.com

While 6-bromoflavone is noted for its ability to scavenge free radicals, specific studies detailing its direct scavenging capacity or its effect on antioxidant enzymes are not extensively covered in the available literature. nih.govbioline.org.br However, as a member of the flavone (B191248) class, it is presumed to share these fundamental antioxidant characteristics. The structural features of flavonoids, such as the arrangement of hydroxyl groups and the C2-C3 double bond, are known to be critical for their antioxidant potential. scispace.commdpi.com

Modulation of Inflammatory Mediators and Signaling Pathways

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to the pathology of numerous diseases. This process is orchestrated by a variety of inflammatory mediators, including nitric oxide (NO) and cytokines, which are produced by immune cells like macrophages. researchgate.netnih.gov Flavonoids have demonstrated significant potential in modulating these pathways, thereby exerting anti-inflammatory effects. frontiersin.orgmdpi.com

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes. However, during inflammation, it is produced in excessive amounts by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. nih.gov This overproduction of NO contributes to the inflammatory cascade and tissue damage. researchgate.net

Numerous studies have shown that various flavonoids, including apigenin, luteolin, and quercetin, can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The primary mechanism for this inhibition is often the suppression of iNOS gene and protein expression, rather than direct inhibition of the enzyme's activity. nih.gov This suppression is frequently linked to the inhibition of transcription factors, such as Nuclear Factor-kappa B (NF-κB), which are pivotal in activating iNOS expression during an inflammatory response. mdpi.commdpi.com Although this is a well-established property of the flavonoid class, specific experimental data quantifying the direct inhibitory effect of this compound on NO production and iNOS expression is limited in the reviewed scientific literature.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are key signaling proteins that drive the inflammatory response. mdpi.comnih.gov Elevated levels of these cytokines are hallmarks of many chronic inflammatory diseases. nih.govmdpi.com Flavonoids are recognized for their ability to down-regulate the production of these pro-inflammatory cytokines. mdpi.com

Research into flavanone (B1672756) derivatives for psoriasis treatment has provided specific insights into the activity of this compound and related compounds. nih.gov In a study using a psoriasis-like mouse model, the parent compound, flavanone, was found to reduce the overexpression of IL-6 by 80% in the affected tissue. nih.gov The same research also noted that in imiquimod-stimulated keratinocytes, the inhibition of IL-1β increased with the lipophilicity of the flavanone derivative, a characteristic relevant to the brominated structure of this compound. nih.gov The modulation of these cytokines is often achieved through the inhibition of key signaling pathways like the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which control the transcription of cytokine genes. mdpi.commdpi.comresearchgate.net

Table 1: Effect of Flavanone Derivatives on Inflammatory Cytokines

| Compound | Model System | Target Cytokine | Observed Effect | Reference |

|---|---|---|---|---|

| Flavanone (parent compound of this compound) | Psoriasis-like mouse model | IL-6 | Reduced overexpression by 80% in psoriasiform plaque. | nih.gov |

| Flavanone Derivatives | Imiquimod-stimulated keratinocytes | IL-1β | Inhibition increased with higher compound lipophilicity. | nih.gov |

| Apigenin, Luteolin | LPS-stimulated macrophages | TNF-α, IL-6 | Potent inhibition of cytokine production. | researchgate.net |

Inhibition of Nitric Oxide Production

Skin Anti-inflammatory Applications

The potential for topical application of flavonoids to treat inflammatory skin conditions is an area of active research. nih.govbiomolther.org Their ability to modulate inflammatory pathways combined with favorable skin penetration characteristics makes them attractive candidates for dermatological therapies. nih.govresearchgate.net

A study specifically investigating flavanone and its derivatives, including this compound, for the treatment of psoriasis highlighted its potential. nih.gov In vitro skin absorption experiments using Franz cells predicted that this compound could achieve efficient targeting of the skin with a minimal risk of being absorbed into systemic circulation. nih.gov This is a critical feature for a topical agent, as it localizes the therapeutic effect and reduces the potential for off-target effects. The study found that penetrants with fewer hydrogen bonds and lower polarity, characteristics influenced by the bromine substitution, were advantageous for skin absorption. nih.gov In the associated in vivo psoriasis model, while the parent flavanone was noted for mitigating scaling and epidermal hyperplasia, the entire class of tested compounds showed promise. nih.gov These findings suggest that this compound is a promising agent for managing skin diseases that have an inflammatory component. researchgate.net

Table 2: Research Findings on Topical Flavanone Derivatives for Skin Inflammation

| Compound | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| This compound | In vitro skin absorption (Franz cells) | Predicted efficient skin targeting with minimal risk of systemic absorption. | nih.gov |

| Flavanone | Psoriasis-like mouse model | Mitigated scaling and epidermal hyperplasia. | nih.gov |

| Flavanone Derivatives | Structure-permeation analysis | Fewer hydrogen bonds and lower polarity favored skin absorption. | nih.gov |

Preclinical Evaluation and Translational Research Implications for 6 Bromoflavone

In Vitro Experimental Models for Biological Activity Assessment

The preclinical evaluation of 6-bromoflavone has utilized various in vitro models to elucidate its biological activity, primarily focusing on its interaction with the central nervous system. A significant area of investigation has been its effect on the γ-aminobutyric acid type A (GABA-A) receptors, which are the primary targets for benzodiazepines, a class of drugs known for their anxiolytic effects.

In vitro experiments have demonstrated that this compound is a positive modulator at GABA-A receptors, acting through a flumazenil-sensitive high-affinity benzodiazepine (B76468) binding site. tandfonline.comresearchgate.net This was confirmed through whole-cell patch-clamp experiments. tandfonline.comresearchgate.net Studies using rat cerebellar and spinal cord membranes, which are enriched in different benzodiazepine receptor subtypes (BZ-ω1 and BZ-ω2, respectively), have provided more specific details about its binding affinity. nih.gov While diazepam displaces [3H]flumazenil with similar potency in both tissues, this compound exhibits weak affinity for the BZ-ω1 receptor subtype (IC50 = 970 nM) and no significant affinity for the BZ-ω2 subtype (IC50 > 1000 nM). nih.gov This suggests a degree of selectivity in its interaction with GABA-A receptor subtypes. nih.gov

Further in vitro studies have explored the structure-activity relationships of flavone (B191248) derivatives, highlighting the importance of the substituent at the 6-position. tandfonline.com For instance, while this compound acts as a positive modulator, 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) have been identified as neutralizing modulators at GABA-A receptors. tandfonline.comdovepress.com This underscores the critical role of the bromine atom in determining the pharmacological activity of this compound. The introduction of electronegative substituents, such as the bromo group at the C6 position of the flavone backbone, has been a key strategy in developing synthetic flavonoids with high affinity for the benzodiazepine binding site. tandfonline.com

Beyond its effects on GABA-A receptors, the potential anti-inflammatory properties of this compound have also been investigated in vitro. In a study using imiquimod-stimulated keratinocytes, a cell-based model for psoriasis, this compound's ability to inhibit interleukin-1β (IL-1β) was examined. nih.gov Additionally, its potential as an anticancer agent has been explored, with studies investigating its cytotoxicity against various human cancer cell lines. nih.gov For instance, research on aminoflavone derivatives has suggested that these compounds may exert their cytotoxic effects through the inhibition of topoisomerase II. mdpi.com

The binding of this compound to human serum albumin (HSA), the most abundant plasma protein, has also been characterized. nih.govacs.org This interaction is crucial as it can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

Table 1: In Vitro Biological Activity of this compound

| Experimental Model | Target/Assay | Key Finding |

| Whole-cell patch-clamp | GABA-A receptors | Positive modulator |

| [3H]flumazenil binding assay (rat cerebellum) | BZ-ω1 receptor subtype | Weak affinity (IC50 = 970 nM). nih.gov |

| [3H]flumazenil binding assay (rat spinal cord) | BZ-ω2 receptor subtype | No affinity (IC50 > 1000 nM). nih.gov |

| Imiquimod-stimulated keratinocytes | IL-1β inhibition | Investigated for anti-inflammatory potential. nih.gov |

| Human cancer cell lines (e.g., A549, NCI-H1975) | Cytotoxicity | Investigated for anticancer potential. nih.gov |

| Human Serum Albumin (HSA) binding assay | Protein binding | Characterized to understand potential pharmacokinetic impact. nih.govacs.org |

In Vivo Behavioral and Pharmacological Studies

The in vivo effects of this compound have been predominantly investigated in rodent models to assess its behavioral and pharmacological properties, particularly its potential as an anxiolytic agent.

In the elevated plus-maze test, a widely used model for anxiety, this compound (at doses of 3-30 mg/kg) has been shown to produce anxiolytic-like effects in rats. nih.govnumericable.fr These effects were antagonized by flumazenil, a benzodiazepine receptor antagonist, further supporting the involvement of the benzodiazepine binding site in its mechanism of action. nih.govnumericable.fr In mice, this compound has also demonstrated clear anxiolytic activity. researchgate.net

However, the anxiolytic-like profile of this compound is not consistent across all behavioral paradigms. For instance, in the light/dark test, another model of exploratory activity, this compound failed to modify the behavior of mice over a wide dose range. nih.govnumericable.fr Similarly, in conflict tests in rats, while it elicited anxiolytic-like activity in the punished drinking test (at doses of 3-10 mg/kg), it was inactive in the punished lever-pressing test. nih.gov The positive effects observed in the punished drinking procedure were reportedly smaller than those of diazepam and were not antagonized by flumazenil. nih.govnumericable.fr

Furthermore, in the mouse defense test battery, where mice are confronted with a natural threat (a rat), this compound did not decrease flight reactions or risk assessment behavior. nih.govnumericable.fr It only weakly affected defensive biting upon forced contact with the threat. nih.gov In a drug discrimination experiment, this compound did not substitute for the benzodiazepine chlordiazepoxide, suggesting a different subjective effect profile. nih.govnumericable.fr

Interestingly, in vivo studies did not find detectable intrinsic activity of this compound at GABA-A receptors, as it did not increase the latency to clonic seizures produced by isoniazid (B1672263), unlike diazepam. nih.gov

Table 2: In Vivo Behavioral and Pharmacological Effects of this compound

| Animal Model | Behavioral Test | Observed Effect |

| Rat | Elevated Plus-Maze | Anxiolytic-like effects (3-30 mg/kg). nih.govnumericable.fr |

| Mouse | Elevated Plus-Maze | Anxiolytic activity. researchgate.net |

| Mouse | Light/Dark Test | No significant effect. nih.govnumericable.fr |

| Rat | Punished Drinking Test | Anxiolytic-like activity (3-10 mg/kg). nih.gov |

| Rat | Punished Lever Pressing Test | Inactive. nih.gov |

| Mouse | Defense Test Battery | Failed to decrease flight reactions; weakly affected defensive biting. nih.govnumericable.fr |

| Rat | Drug Discrimination (vs. Chlordiazepoxide) | Did not substitute for chlordiazepoxide. nih.govnumericable.fr |

| - | Isoniazid-induced seizure test | No detectable intrinsic activity at GABA-A receptors. nih.gov |

Drug Discovery and Development Perspectives for this compound-Based Compounds

The exploration of this compound and related flavonoid structures holds significant promise for drug discovery and development, extending beyond its initial investigation as an anxiolytic agent. researchgate.net The flavone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net

The synthesis of this compound and other halogenated flavones was initially driven by structure-activity relationship studies aiming to enhance the potency of flavonoids as benzodiazepine receptor ligands. tandfonline.com The introduction of electronegative substituents was a key strategy, and the bromine at the 6-position proved to be a critical determinant of efficacy. tandfonline.comdovepress.com This highlights the potential for further structural modifications of the flavone nucleus to develop new therapeutic agents.

The development of new chemical transformations and catalysts is expected to facilitate the synthesis of novel, unexplored flavones, potentially leading to the discovery of compounds with new biological activities. researchgate.net For instance, research into aminoflavonoids, which are synthetic derivatives of flavonoids, is an active area of investigation for developing new anticancer agents. mdpi.com The synthesis of N-benzyl derivatives of 6-aminoflavone (B1602494) has yielded compounds with potent activity against certain cancer cell lines. mdpi.com

The journey of a new drug from discovery to market is a long and costly process, often taking 10-15 years. nih.gov Preclinical evaluation, including both in vitro and in vivo studies, is a critical early step in this process. aacrjournals.org The data gathered from these studies on compounds like this compound are essential for identifying promising lead candidates and guiding further development. cancerresearchhorizons.com Understanding the structure-activity relationships, as demonstrated by the differing effects of various 6-substituted flavones, is fundamental to the design-make-test-analyze cycle of drug optimization. cancerresearchhorizons.com

The multi-target nature of flavonoids suggests their potential application in a variety of diseases. frontiersin.org While this compound itself may not have progressed to clinical trials, the knowledge gained from its preclinical evaluation provides a valuable foundation for the development of new flavone-based therapeutics. researchgate.net Future research may focus on optimizing the flavone scaffold to enhance target selectivity, improve pharmacokinetic properties, and explore novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of 6-Bromoflavone, and how are they experimentally validated?

- Methodological Answer : To identify pharmacological targets, employ radioligand binding assays (e.g., using [³H]-flunitrazepam) to assess affinity for GABAA receptor subtypes. Competitive displacement studies can quantify binding site specificity, as demonstrated in preclinical models where this compound exhibited flumazenil-sensitive positive allosteric modulation . Validate functional activity using electrophysiological recordings (e.g., patch-clamp) in transfected cells expressing α1, α2, or α3 subunits to confirm subtype selectivity.

Q. How do structural modifications at the 6-position of flavone derivatives influence GABAA receptor modulation?

- Methodological Answer : Synthesize halogenated analogs (e.g., 6-chloro-, 6-fluoro-, and 6-methylflavone) and compare their efficacy using in vitro models. Conduct structure-activity relationship (SAR) studies by measuring EC50 values in receptor activation assays. For example, this compound acts as a full agonist, while 6-chloroflavone shows antagonistic effects, highlighting the critical role of halogen electronegativity and steric bulk . Pair these findings with molecular docking simulations to predict binding interactions at the benzodiazepine site.

Advanced Research Questions

Q. What experimental approaches distinguish partial agonism from full agonism in this compound derivatives?

- Methodological Answer : Perform dose-response curves in ex vivo brain slice preparations or transfected HEK293 cells. Compare maximal effect (Emax) relative to a reference full agonist (e.g., diazepam). For instance, 6,3′-dibromoflavone exhibits partial agonism with lower Emax, while this compound achieves full efficacy at 300 µg/kg in murine plus-maze tests . Complement this with Schild analysis to assess competitive antagonism and receptor occupancy.

Q. How should researchers resolve contradictions in reported anxiolytic efficacy of this compound across preclinical models?

- Methodological Answer : Conduct systematic reviews to identify model-specific variables (e.g., species, dosage, administration route). For intraperitoneal administration in mice, ensure pharmacokinetic consistency by measuring plasma concentrations via HPLC-MS. Address discrepancies by replicating studies under standardized conditions, such as using identical anxiety paradigms (e.g., elevated plus-maze vs. open-field tests) and controlling for confounding factors like stress hormones .

Q. What strategies optimize experimental reproducibility when synthesizing and characterizing this compound?

- Methodological Answer : Follow IUPAC guidelines for synthetic protocols, detailing reaction conditions (e.g., bromination agents, solvent purity). Characterize compounds using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>95% purity). For novel derivatives, include X-ray crystallography data to confirm structural identity, as required by journals for new chemical entities . Document procedures in Supplementary Information to enable replication.

Q. How can subtype selectivity (α1 vs. α2/3 GABAA receptors) be assessed for this compound?

- Methodological Answer : Use recombinant receptor systems (e.g., α1β2γ2 vs. α2β3γ2) in electrophysiology or fluorescence-based flux assays. Compare compound efficacy across subtypes, as seen with 6-Bromo-3′-nitroflavone, which shows higher affinity for α1-containing receptors . Pair this with in silico modeling to identify residue-specific interactions (e.g., histidine vs. asparagine at position 105) influencing selectivity.

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in behavioral assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 and Hill coefficients. For behavioral data (e.g., time spent in open arms of a plus-maze), use ANOVA with post-hoc Tukey tests to compare treatment groups. Include power analysis to justify sample sizes and minimize Type II errors .

Q. How should researchers validate the allosteric modulation mechanism of this compound?

- Methodological Answer : Co-apply this compound with a competitive antagonist (e.g., flumazenil) in receptor binding assays. A rightward shift in the dose-response curve without reduced Emax confirms positive allosteric modulation. Additionally, use site-directed mutagenesis to disrupt putative binding sites and assess functional rescue .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of this compound research in publications?

- Methodological Answer : Adhere to ARRIVE or PREPARE guidelines for preclinical studies. Disclose funding sources and conflicts of interest. For in vivo work, include ethics committee approval numbers and housing conditions (e.g., temperature, light cycles) to meet journal requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.